molecular formula C24H30F2O6 B15288091 [2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B15288091
M. Wt: 452.5 g/mol
InChI Key: ISSQQUKLQJHHOR-KZIXGIPQSA-N
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Description

The compound [2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure characterized by multiple chiral centers, hydroxyl groups, and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and the acetate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. It may modulate enzyme activity, receptor binding, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propionate
  • [2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butyrate

Uniqueness

The uniqueness of [2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H30F2O6

Molecular Weight

452.5 g/mol

IUPAC Name

[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16-,18+,19-,21-,22-,23+,24-/m0/s1

InChI Key

ISSQQUKLQJHHOR-KZIXGIPQSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F

Origin of Product

United States

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